Cas no 143-37-3 (ethanimidamide)

Ethanimidamide is a reactive organic compound characterized by the functional group RC(=NH)NH₂, where R denotes an organic substituent. This amidine derivative is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its high nucleophilicity and ability to form stable complexes with metals make it valuable in coordination chemistry and catalysis. Ethanimidamide derivatives are also employed in the synthesis of guanidine-based compounds, which exhibit significant biological activity. The compound’s stability under controlled conditions and its reactivity with electrophiles enhance its utility in multi-step synthetic routes, offering efficiency in constructing complex molecular frameworks.
ethanimidamide structure
ethanimidamide structure
Product Name:ethanimidamide
CAS No:143-37-3
MF:C2H6N2
MW:58.0824398994446
MDL:MFCD00035786
CID:217556
PubChem ID:67171
Update Time:2025-05-25

ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • Ethanimidamide (9CI)
    • Acetamidine
    • Acetamidine Base
    • Acetamidin
    • Acetamidinium
    • acetylamidine
    • Acediamine
    • acetiMidaMide
    • Ethenylamidine
    • Ethanimidamide
    • 1-Iminoethanamine
    • FT-0621727
    • CHEBI:38478
    • 143-37-3
    • ethanamidine
    • actamidine
    • ACETAMIDINE [MI]
    • OQLZINXFSUDMHM-UHFFFAOYSA-N
    • CH3C(=NH)NH2
    • CHEMBL2227684
    • .ALPHA.-AMINO-.ALPHA.-IMINOETHANE
    • DTXSID00162273
    • Q27117874
    • AKOS000269019
    • RK19732OQB
    • NS00020567
    • CH3-C(=NH)-NH2
    • UNII-RK19732OQB
    • ethanimidamide
    • MDL: MFCD00035786
    • Inchi: 1S/C2H6N2/c1-2(3)4/h1H3,(H3,3,4)
    • InChI Key: OQLZINXFSUDMHM-UHFFFAOYSA-N
    • SMILES: NC(C)=N

Computed Properties

  • Exact Mass: 58.05310
  • Monoisotopic Mass: 58.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 4
  • Rotatable Bond Count: 0
  • Complexity: 31
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -0.8
  • Topological Polar Surface Area: 49.9Ų

Experimental Properties

  • PSA: 49.87000
  • LogP: 0.74230
  • pka: 12.1(at 25℃)

ethanimidamide Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

ethanimidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-35532-1.0g
ethanimidamide
143-37-3
1.0g
$0.0 2023-02-13
Enamine
EN300-35532-1g
ethanimidamide
143-37-3
1g
$0.0 2023-09-03

ethanimidamide Related Literature

Additional information on ethanimidamide

Ethanimidamide (CAS No. 143-37-3): A Comprehensive Overview

Ethanimidamide, also known as glycidamide, is a chemical compound with the CAS registry number 143-37-3. This compound is a member of the imidamide family and has been extensively studied for its various applications in organic synthesis and materials science. The molecular formula of ethanimidamide is C3H5N2O, and its molecular weight is approximately 89.09 g/mol. The compound exists as a white crystalline solid with a melting point of around 165°C and a boiling point of 198°C at standard pressure.

The synthesis of ethanimidamide typically involves the reaction of ethylamine with carbon dioxide under high-pressure conditions, followed by subsequent purification steps to isolate the pure compound. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly methods for producing ethanimidamide, reducing energy consumption and waste generation. These developments are particularly important in the context of increasing global demand for sustainable chemical manufacturing practices.

Ethanimidamide finds application in a wide range of industries, including pharmaceuticals, agrochemicals, and specialty chemicals. One of its most notable uses is as an intermediate in the synthesis of various nitrogen-containing heterocycles, which are critical building blocks in drug discovery and development. For instance, ethanimidamide has been employed in the construction of pyrrolidine derivatives, which exhibit potent anti-inflammatory and analgesic properties.

In the field of materials science, ethanimidamide has been investigated as a precursor for the synthesis of high-performance polymers and polyamides. Recent studies have demonstrated that polymers derived from ethanimidamide exhibit excellent thermal stability and mechanical strength, making them suitable for use in high-temperature applications such as aerospace components and electronic devices.

The safety profile of ethanimidamide is another critical aspect that has garnered significant attention from researchers and regulatory bodies. While the compound is generally considered non-toxic under normal handling conditions, prolonged exposure or improper handling may lead to irritation of the eyes, skin, or respiratory system. To mitigate these risks, modern industrial practices emphasize the use of personal protective equipment (PPE) and adherence to strict safety protocols during the handling and storage of ethanimidamide.

Recent research has also focused on the environmental impact of ethanimidamide production and its potential for bioaccumulation in aquatic ecosystems. Studies conducted in 2023 have shown that when properly managed, the environmental footprint of ethanimidamide production can be significantly reduced through the implementation of advanced waste treatment technologies and recycling processes.

In conclusion, ethanimidamide (CAS No. 143-37-3) is a versatile compound with a wide range of applications across multiple industries. Its continued relevance in modern chemistry is underscored by ongoing research aimed at optimizing its synthesis methods, expanding its application scope, and ensuring its safe and sustainable use. As technology advances and new discoveries emerge, ethanimidamide will undoubtedly remain a key player in the development of innovative chemical products and materials.

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